![molecular formula C21H20FN5OS B2487796 1-(3,4-二氢喹啉-1(2H)-基)-2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑[2,1-c][1,2,4]三唑-3-基)硫代)乙酮 CAS No. 921833-97-8](/img/structure/B2487796.png)
1-(3,4-二氢喹啉-1(2H)-基)-2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑[2,1-c][1,2,4]三唑-3-基)硫代)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of molecules that have been explored for their diverse biological and chemical properties. Compounds with dihydroquinolinyl and fluorophenyl groups have been studied for their potential in medicinal chemistry, including anticancer and antimicrobial activities. The structural complexity and functional group diversity make them valuable for various synthetic and application-oriented research fields.
Synthesis Analysis
Synthesis of complex molecules like "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone" typically involves multi-step reactions, including click chemistry, Friedlander annulation, and regioselective synthesis methods. These processes enable the introduction of various functional groups and the building of complex structures with high precision (Govindhan et al., 2017; Sashidhara et al., 2013).
Molecular Structure Analysis
Crystal structure analysis, including single crystal XRD, and spectroscopic methods like IR, NMR, and MS studies, are critical for confirming the molecular structure of synthesized compounds. These techniques provide detailed information on the atomic arrangement, bond lengths, and angles, helping to understand the compound's geometry and stereochemistry (Sokol et al., 2011; Kariuki et al., 2021).
Chemical Reactions and Properties
Compounds with dihydroquinolinyl and fluorophenyl groups participate in a variety of chemical reactions, including annulation reactions, solvent-free reactions, and reactions with sec-amines via imine-N-oxides, leading to the formation of novel heterocyclic structures. These reactions are essential for modifying the compound's structure and introducing new functional groups, which can significantly alter its chemical properties and biological activity (Adib et al., 2011; Sriramoju et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including thermal stability and solubility, can be analyzed using techniques like TGA, DSC, and solvent polarity studies. These properties are influenced by the molecular structure and are crucial for determining the compound's suitability for various applications, especially in materials science and pharmaceuticals (Govindhan et al., 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by functional groups, molecular structure, and electronic configuration. Studies on related compounds have shown significant activities, including antimicrobial, anticancer, and anti-inflammatory activities, highlighting the potential of these molecules in drug discovery and development (Tumosienė et al., 2020; Ding et al., 2021).
科学研究应用
抗氧化和抗癌活性
- 抗氧化活性:包含与所讨论化合物相似结构元素的3-[(4-甲氧基苯基)氨基]丙酰肼的某些衍生物显示出显著的抗氧化活性。这些活性与维生素C等众所周知的抗氧化剂相当(Tumosienė等,2020)。
- 抗癌活性:含有类似结构元素的衍生物已经展示出对人类胶质母细胞瘤U-87和乳腺癌MDA-MB-231等癌细胞系的细胞毒性效应(Tumosienė等,2020)。
细胞毒性和抗微生物活性
- 细胞毒性潜力:具有类似化学结构的新型衍生物已经在各种人类癌细胞系上进行了细胞毒性测试。该组中的特定化合物显示出对宫颈癌和膀胱癌细胞系生长的显著抑制(Balewski et al., 2020)。
- 抗微生物活性:一些衍生物已经合成并针对细菌和真菌生物进行了抗微生物活性测试(Kumar et al., 2019)。
合成和表征
- 合成途径:通过各种化学反应合成了与该化合物相关的衍生物,并通过红外光谱、核磁共振和质谱等技术确认了它们的结构(Azimi et al., 2014)。
- 分子结构分析:对相关化合物进行了详细的分子结构分析,包括单晶X射线衍射,以了解它们的物理化学性质(Govindhan et al., 2017)。
抗结核病和其他活性
- 抗结核活性:一些合成的衍生物显示出对结核分枝杆菌的活性,表明在抗结核疗法中具有潜在应用(Chitra et al., 2011)。
- 抗炎活性:某些衍生物表现出抗炎性质,表明在炎症性疾病的治疗中具有潜在应用(Labanauskas et al., 2004)。
光物理研究
- 光物理性质:已对与所讨论化合物结构相关的二氢喹唑啉衍生物的光物理性质进行了研究。这些研究包括吸收和发射光谱学,以了解它们的激发态动力学(Pannipara et al., 2017)。
安全和危害
The compound’s toxicity, flammability, and environmental impact are studied. This information is important for handling and disposing of the compound safely.
未来方向
This involves predicting or suggesting further studies that could be done with the compound. This could include suggesting modifications to its structure to improve its properties, or suggesting new applications for the compound.
Please consult with a professional chemist or a relevant expert for a detailed analysis. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5OS/c22-16-7-9-17(10-8-16)25-12-13-27-20(25)23-24-21(27)29-14-19(28)26-11-3-5-15-4-1-2-6-18(15)26/h1-2,4,6-10H,3,5,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCCBASXBQYRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

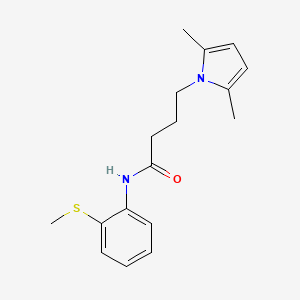
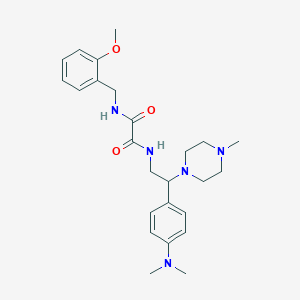
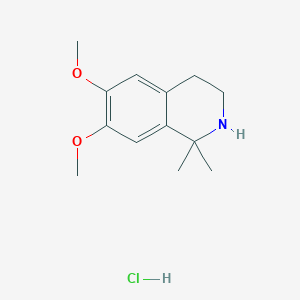
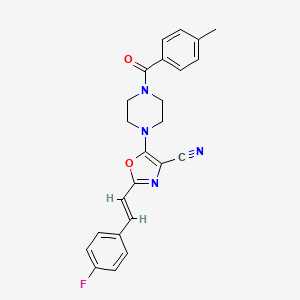
![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)
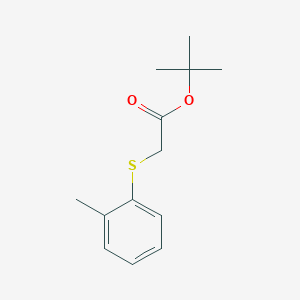
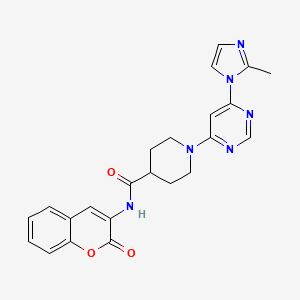
![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)
![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)
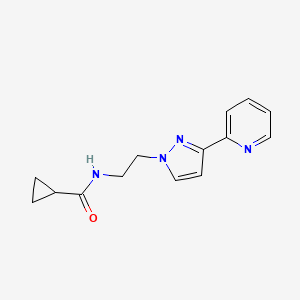
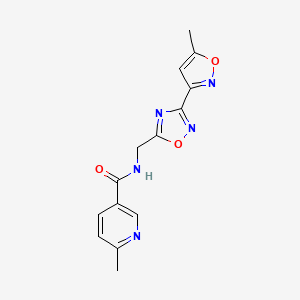
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)